1-methyl-4-(pyridin-3-yl)-1H-pyrazol-5-amine
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Overview
Description
1-Methyl-4-(pyridin-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(pyridin-3-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the pyrazole ring . The methylation of the pyrazole nitrogen can be achieved using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(pyridin-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-Methyl-4-(pyridin-3-yl)-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-methyl-4-(pyridin-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit tyrosine kinases by binding to the ATP-binding site.
Pathways Involved: By inhibiting kinases, the compound can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
1-Methyl-4-(pyridin-3-yl)-1H-pyrazole: Lacks the amine group, which may affect its biological activity.
4-(Pyridin-3-yl)-1H-pyrazol-5-amine: Lacks the methyl group, which can influence its solubility and reactivity.
Uniqueness: 1-Methyl-4-(pyridin-3-yl)-1H-pyrazol-5-amine is unique due to the presence of both the methyl and amine groups, which can enhance its binding affinity to biological targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C9H10N4 |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-methyl-4-pyridin-3-ylpyrazol-3-amine |
InChI |
InChI=1S/C9H10N4/c1-13-9(10)8(6-12-13)7-3-2-4-11-5-7/h2-6H,10H2,1H3 |
InChI Key |
XSBKKDUGOGFMEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C2=CN=CC=C2)N |
Origin of Product |
United States |
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